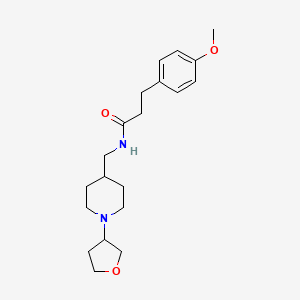

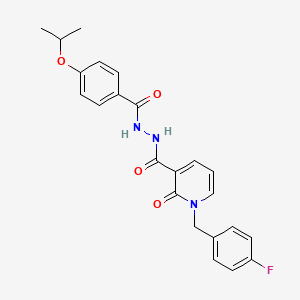

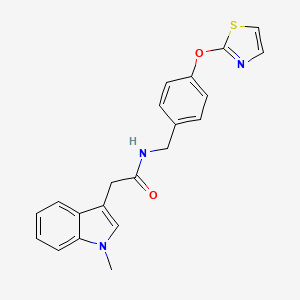

3-(4-甲氧基苯基)-N-((1-(四氢呋喃-3-基)哌啶-4-基)甲基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-(4-methoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide involves the creation of piperidine derivatives with various substituents that contribute to their pharmacological properties. For instance, the synthesis of 3-methyl-4-(N-phenyl amido)piperidines has been described, with the methoxyacetamide pharmacophore yielding compounds with significant analgesic potency . Similarly, the preparation of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides with a tetrazolylthio moiety has been reported, showing notable gastric acid antisecretory activity . These syntheses involve multi-step reactions, including amide bond formation and the introduction of specific pharmacophores that are crucial for the desired biological activity.

Molecular Structure Analysis

The molecular structure of related piperidine analogs has been characterized using various spectroscopic techniques. For example, the crystal structure of a fentanyl analogue was determined, revealing the protonation of the piperidine ring and the formation of supramolecular motifs . Additionally, the structure of 1-formyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one was analyzed, showing that the piperidine-4-one rings adopt a distorted twist-boat conformation, with various substituents attached equatorially or axially . These structural analyses are essential for understanding the conformational preferences and potential intermolecular interactions of the compounds.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be complex, as demonstrated by the kinetics of hydrolysis of a 4-methoxy piperazinyl propyl derivative, which showed acid- and base-catalyzed reactions along with spontaneous water-catalyzed decomposition . The study of the IR carbonyl band of N-methoxy-N-methyl propanamides also revealed the existence of different conformers and their stabilization through various orbital interactions and hydrogen bonding . These analyses provide insights into the stability and degradation pathways of the compounds, which are important for their pharmacological application.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The ultraviolet spectra of 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are regioisomers of the 3,4-methylenedioxyamphetamines, were found to be very similar to those of the MDAs, with characteristic absorption maxima . The chromatographic and mass spectral analysis of these compounds allowed for their distinction from other closely related substances. These properties are critical for the identification and analysis of the compounds in both clinical and forensic settings.

科学研究应用

抗溃疡药物合成

研究人员已经探索了与3-(4-甲氧基苯基)-N-((1-(四氢呋喃-3-基)哌啶-4-基)甲基)丙酰胺相关的化合物的合成,以评估其作为抗溃疡药物的潜力。在一项研究中,一系列类似结构的丁酰胺表现出显著的抗分泌活性,抑制胃酸分泌,表明在新抗溃疡药物的开发中具有潜在应用(Ueda et al., 1991)。

σ受体配体

另一个研究领域涉及修改类似于3-(4-甲氧基苯基)-N-((1-(四氢呋喃-3-基)哌啶-4-基)甲基)丙酰胺的化合物的哌啶环,以研究它们与σ受体的结合亲和力和选择性。这些研究旨在开发具有潜在神经学和肿瘤学应用的化合物。一种化合物表现出高效作为σ(1)受体配体,并对σ(2)受体具有选择性,表明其在正电子发射断层扫描(PET)实验中的实用性,以及在肿瘤研究和治疗中的潜力(Berardi et al., 2005)。

细菌持久者根除

研究还发现了与3-(4-甲氧基苯基)-N-((1-(四氢呋喃-3-基)哌啶-4-基)甲基)丙酰胺结构相关的化合物,可以选择性地杀死细菌持久者——即能够耐受抗生素治疗的细胞——而不影响正常对抗生素敏感的细胞。这一发现为解决感染中细菌持久性的挑战开辟了新途径,为开发根除难以治疗的细菌群体的策略提供了基础(Kim et al., 2011)。

属性

IUPAC Name |

3-(4-methoxyphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-24-19-5-2-16(3-6-19)4-7-20(23)21-14-17-8-11-22(12-9-17)18-10-13-25-15-18/h2-3,5-6,17-18H,4,7-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHXOOILWLIVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)

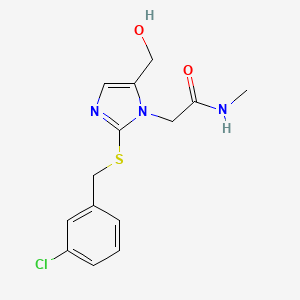

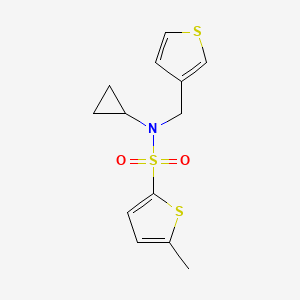

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)

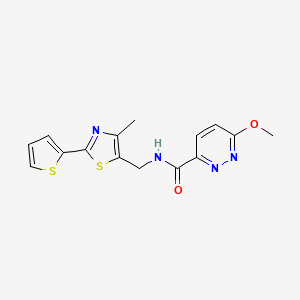

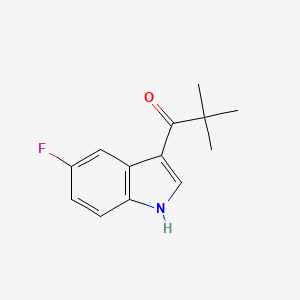

![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)

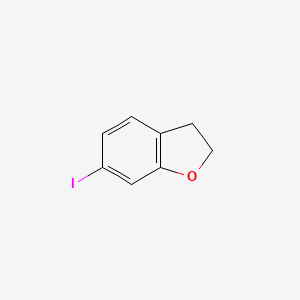

![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2545834.png)